molecular formula C10H16O B8632702 2-(2-Propenyl)cycloheptanone

2-(2-Propenyl)cycloheptanone

Cat. No. B8632702
M. Wt: 152.23 g/mol
InChI Key: KKUWEFZPJVESAD-UHFFFAOYSA-N
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Patent
US06011028

Procedure details

To a mechanically stirred mixture of potassium t-butoxide (Aldrich, 67.0 g, 0.6 mol) in benzene (600 mL) cooled to 0° C. under a nitrogen atmosphere was added cycloheptanone (Aldrich, 56.1 g, 0.5 mol) dropwise over 15 minutes. Ten minutes after the addition was complete, allyl bromide (Aldrich, 61.6 g, 0.51 mol) was added dropwise over 20 minutes. The reaction was warmed to room temperature, refluxed or 7 hrs., stirred at room temperature for 18 hrs., and diluted with 0.5 N KHSO4 (300 mL). This mixture was further diluted with Et2O (600 mL), 3.5 N KHSO4 (200 mL) and H2O (200 mL) before the organic was separated, washed with H2O (200 mL) and brine (200 mL), dried (Na2SO4), filtered, and stripped of all solvent under reduced pressure. The crude product (76.1 g) was distilled to yield 24.4 g (32%) of the title material (bp=104-108° C., 25 mm of Hg).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two
Quantity
61.6 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])[CH3:3].[K+].[C:7]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(Br)C=C>C1C=CC=CC=1.OS([O-])(=O)=O.[K+].CCOCC.O>[CH2:3]([CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:7]1=[O:14])[CH:2]=[CH2:1] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
56.1 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Step Three
Name
Quantity
61.6 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
OS(=O)(=O)[O-].[K+]
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
, stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ten minutes after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed or 7 hrs
Duration
7 h
CUSTOM
Type
CUSTOM
Details
organic was separated
WASH
Type
WASH
Details
washed with H2O (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The crude product (76.1 g) was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)C1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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